2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide
Description
2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide is an acetamide derivative characterized by a 4-amino-2-chlorophenoxy group attached to a dimethylacetamide backbone. Its molecular formula is C₁₀H₁₂ClN₂O₂, with a molecular weight of 227.67 g/mol (exact mass inferred from analogs in ). The structure combines a chloro-substituted phenoxy group with a dimethylacetamide moiety, which may influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-(4-amino-2-chlorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIBJUDMZKMKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169286-90-2 | |
| Record name | 2-(4-amino-2-chlorophenoxy)-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-amino-2-chlorophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: The 4-amino-2-chlorophenoxy group in the target compound distinguishes it from herbicides like alachlor, which feature bulky alkyl/alkoxy substituents for pesticidal activity .
Synthetic Utility: The target compound shares a dimethylacetamide core with intermediates like 2-chloro-N,N-dimethylacetamide, which is used to synthesize morpholinones and alkylaminoacetamides under varying reaction conditions .
Crystallographic and Stability Data: Analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide) exhibit intermolecular hydrogen bonding and planar dihedral angles (e.g., 10.8° between acetamide and aromatic rings), influencing their crystallinity and stability . The target compound’s phenoxy group may introduce steric hindrance, altering packing efficiency.
Functional Comparisons in Research
Key Insights:
- Herbicidal vs. Pharmaceutical Roles: While chlorophenoxy acetamides like the target compound are structurally similar to herbicides, their amino substituents may redirect bioactivity toward mammalian targets (e.g., enzyme inhibition) .
- Safety and Toxicity: N,N-Dimethylacetamide (DMA), a common solvent in acetamide synthesis, is noted for percutaneous absorption risks, necessitating biological monitoring in industrial settings .
Biological Activity
2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups, including an amino group and a chlorophenoxy moiety, which significantly enhance its reactivity and interaction with biological targets. This article aims to delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 228.67 g/mol. The presence of both amino and chloro groups on the phenoxy ring is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group enhances binding affinity to biological targets, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can alter receptor activity, influencing cellular signaling pathways.
Biological Activity Data
Research has demonstrated significant biological activities associated with this compound. Below is a summary table highlighting various studies and their findings:
Case Study 1: Anti-inflammatory Effects
In a study exploring the anti-inflammatory properties of this compound, researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound. Using biochemical assays, it was found that this compound exhibited potent inhibitory effects on specific enzymes critical for metabolic regulation. The IC values were reported in the low micromolar range, indicating high efficacy.
Applications in Drug Development
The unique structural features and biological activities of this compound make it a promising candidate for drug development. Its potential therapeutic applications include:
- Anti-inflammatory Drugs: Targeting chronic inflammatory conditions.
- Anticancer Agents: Further exploration into its cytotoxic effects on various cancer types.
- Biochemical Research: As a tool for studying enzyme functions and cellular processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Amino-2-chlorophenoxy)-N,N-dimethylacetamide, and how can reaction conditions be standardized?
- Methodology :
- Step 1 : Start with 4-amino-2-chlorophenol and N,N-dimethylacetamide. Use nucleophilic aromatic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
- Key considerations : Monitor reaction progress using TLC (hexane:ethyl acetate, 9:3) to avoid over-substitution or side products .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical workflow :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is recommended for biological assays .
- Structural confirmation : Combine NMR (e.g., DMSO-d₆ for solubility) with FT-IR to verify functional groups (amide C=O stretch ~1650 cm⁻¹, aromatic C-Cl ~750 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar chloro-phenoxyacetamides?
- Case study :
- Contradiction : Some studies report antimicrobial activity (MIC <10 µg/mL), while others show no efficacy .
- Resolution :
Structural variability : Compare substituent effects (e.g., 4-chloro vs. 2-chloro isomers) using molecular docking to assess target binding .
Assay conditions : Standardize testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical nutrient broth conditions .
- Recommendation : Use structure-activity relationship (SAR) models to isolate critical functional groups (e.g., the dimethylacetamide moiety’s role in membrane penetration) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in cancer cell lines?
- Experimental design :
- In vitro : Test dose-dependent cytotoxicity (0.1–100 µM) on HeLa or MCF-7 cells via MTT assay. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
- Target identification : Perform kinase inhibition profiling (e.g., EGFR, PI3K) using competitive binding assays .
- Metabolomics : Use LC-MS to track changes in ATP levels and ROS production, which may indicate mitochondrial dysfunction .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- Tools and parameters :
- ADMET prediction : SwissADME for bioavailability (Topological Polar Surface Area <90 Ų), CYP450 inhibition, and blood-brain barrier permeability .
- Docking : AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and assess metabolic stability .
- Validation : Cross-reference predictions with in vitro hepatic microsomal stability assays .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
